(5-噻吩-2-基-1,2-恶唑-3-基)甲基 4-(二甲基氨磺酰基)苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

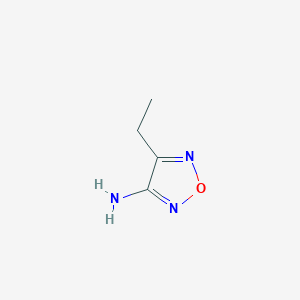

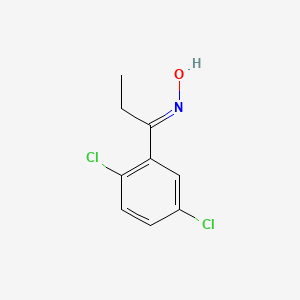

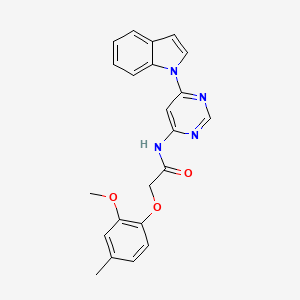

(5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate is a chemical compound with potential applications in scientific research.

作用机制

The mechanism of action of (5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate involves its ability to inhibit the activity of specific enzymes and proteins. This inhibition can result in a variety of biochemical and physiological effects.

Biochemical and Physiological Effects:

The biochemical and physiological effects of (5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate are dependent on the specific enzymes and proteins that it inhibits. These effects can include changes in cellular signaling pathways, alterations in gene expression, and changes in cellular metabolism.

实验室实验的优点和局限性

One advantage of using (5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate in lab experiments is its ability to selectively inhibit specific enzymes and proteins. This can allow researchers to study the effects of these targets on cellular processes. However, limitations include the potential for off-target effects and the need for further research to fully understand the compound's mechanism of action.

未来方向

For (5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate include further research into its mechanism of action, identification of additional targets for inhibition, and the development of new drugs and therapies based on its properties. Additionally, the compound's potential for use in imaging and diagnostic applications should be explored.

合成方法

The synthesis of (5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate involves a multi-step process that includes the reaction of 2-bromo-5-nitrothiophene with sodium azide, followed by the reaction of the resulting compound with ethyl 2-bromoacetate. The resulting product is then reacted with hydroxylamine hydrochloride to yield the isoxazole ring. The final step involves the reaction of the isoxazole compound with 4-(N,N-dimethylsulfamoyl)benzoic acid chloride to yield the desired product.

科学研究应用

线虫杀灭活性

植物寄生线虫 (PPNs) 对作物健康构成重大威胁,导致巨大的经济损失。噻唑草胺 (3-苯基-5-噻吩-2-基-1,2,4-恶二唑) 是一种由孟山都公司开发的广谱杀线虫剂,对多种线虫物种表现出有效的控制作用。为了增强杀线虫活性,研究人员通过在噻唑草胺的 5 位引入卤代烷基,合成了 1,2,4-恶二唑的衍生物。这些衍生物的杀线虫效果得到了系统性的评估。值得注意的是,化合物 A1 对松材线虫表现出优异的活性,LC50 值为 2.4 μg/mL,超过了阿维菌素、噻唑草胺和福美双等传统杀线虫剂。 A1 的杀线虫机制似乎涉及调节松材线虫的乙酰胆碱受体 .

结构研究和分子性质

研究人员已经研究了包含该化合物的衍生物的结构和分子性质。 使用 DFT-D3 (B3LYP (+D3)) 方法,并采用 6-311G (d,p) 基组,他们探索了理化性质以及与特定受体(例如 CB1 受体)的结合相互作用 .

晶体结构测定

已经进行了晶体学研究,以确定相关化合物的晶体结构。 这些研究为原子排列和分子构象提供了宝贵的见解,有助于理解该化合物的行为和潜在应用 .

合成和反应活性

研究人员探索了合成路线,以获得仅在噻吩环的 5 位取代的衍生物。氧化,然后进行亲电取代反应(例如硝化、磺化、溴化、甲酰化和酰化)导致形成各种衍生物。 这些研究有助于我们理解该化合物的反应活性以及潜在的功能化途径 .

属性

IUPAC Name |

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5S2/c1-19(2)26(21,22)14-7-5-12(6-8-14)17(20)23-11-13-10-15(24-18-13)16-4-3-9-25-16/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXQWWYSEBJCTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2415205.png)

![(4,4-Difluorocyclohexyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2415211.png)

![4-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2415220.png)